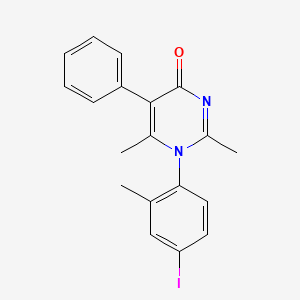
1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is a synthetic organic compound characterized by its unique structure, which includes an iodine atom, methyl groups, and a pyrimidinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodo-2-methylbenzaldehyde, acetophenone, and urea.
Condensation Reaction: The first step involves the condensation of 4-iodo-2-methylbenzaldehyde with acetophenone in the presence of a base like sodium hydroxide to form an intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization with urea under acidic conditions to form the pyrimidinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce hydroxyl groups.
科学的研究の応用
1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 1-(4-Bromo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
- 1-(4-Chloro-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
- 1-(4-Fluoro-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
Comparison
Compared to its analogs with different halogen substituents (bromo, chloro, fluoro), 1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can result in distinct chemical and physical properties, making this compound particularly interesting for specific applications.
特性
CAS番号 |
732249-80-8 |
|---|---|
分子式 |
C19H17IN2O |
分子量 |
416.3 g/mol |
IUPAC名 |
1-(4-iodo-2-methylphenyl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
InChI |
InChI=1S/C19H17IN2O/c1-12-11-16(20)9-10-17(12)22-13(2)18(19(23)21-14(22)3)15-7-5-4-6-8-15/h4-11H,1-3H3 |
InChIキー |
SPDNGCPBJSNDBG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)I)N2C(=C(C(=O)N=C2C)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10892329.png)
![5-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892331.png)
![(2Z,5E)-5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10892332.png)
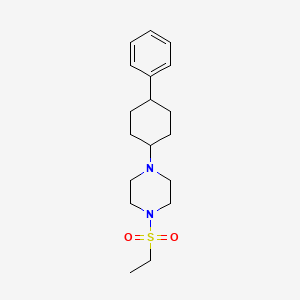
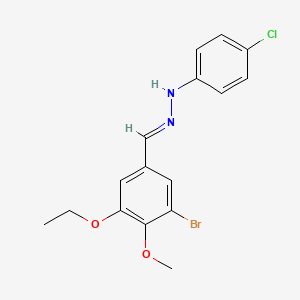

![{2-ethoxy-4-[(E)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10892364.png)
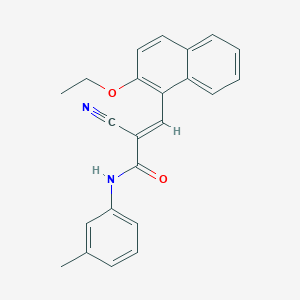
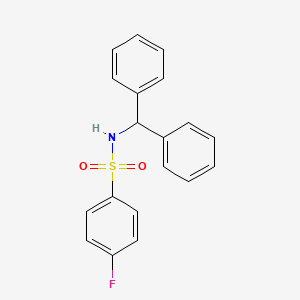
![(5E)-1-(3,4-dimethylphenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10892389.png)
![(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B10892390.png)
![(5-Bromofuran-2-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B10892396.png)
![(2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892404.png)
![propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10892409.png)
